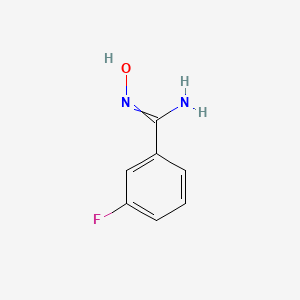

3-Fluoro-N-hydroxy-benzamidine

Description

Properties

CAS No. |

54872-79-6 |

|---|---|

Molecular Formula |

C7H7FN2O |

Molecular Weight |

154.14 g/mol |

IUPAC Name |

3-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

WPJZGPLKRBIDGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorobenzamidoxime

Historical Overview of Amidoxime (B1450833) Synthesis Routes

The journey to synthesize amidoximes dates back to 1873 with the first preparation of formamidoxime. nih.gov However, it was not until 1884 that the fundamental chemical structure of amidoximes was elucidated. nih.gov Over the years, numerous methods for amidoxime synthesis have been explored, but the most prevalent and widely adopted approach today involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.gov This method, first demonstrated by Tiemann, involves reacting a nitrile with hydroxylamine hydrochloride and a base like sodium carbonate in an alcohol solvent, typically yielding the corresponding amidoxime in high yields after several hours of heating. nih.gov

Other historical yet less commonly used methods nowadays include the reaction of ammonia (B1221849) or amines with oximinoethers or hydroximic acid chlorides. nih.gov These routes often require more complex procedures. nih.gov The use of thioamides as starting materials has also been reported to provide better results in some cases compared to nitriles. nih.gov More recent innovations have explored solvent-free synthesis under ultrasonic irradiation and microwave-assisted methods using imidoylbenzotriazoles and hydroxylamine, which can significantly reduce reaction times and maintain good yields. nih.gov

Fluorination Strategies for Benzamidoxime (B57231) Derivatives

The introduction of a fluorine atom onto the benzamidoxime scaffold can be achieved through either electrophilic or nucleophilic fluorination strategies. The choice of method often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This method is a direct way to introduce fluorine into an organic molecule. juniperpublishers.com For the synthesis of 3-Fluorobenzamidoxime (B1312565), this could involve the direct fluorination of a benzamidoxime precursor. A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most common due to their stability, safety, and ease of handling. wikipedia.orgnih.gov

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgjuniperpublishers.comsmolecule.com The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an S(_N)2 or a single-electron transfer (SET) process. wikipedia.org The choice of reagent and reaction conditions can be crucial for achieving high yields and selectivity. nih.gov For instance, the fluorination power of N-fluoropyridinium salts can be tuned to match the reactivity of the substrate, thereby minimizing side reactions. nih.gov

Nucleophilic Fluorination Pathways

Nucleophilic fluorination offers an alternative route, typically involving the displacement of a leaving group by a fluoride (B91410) ion. acsgcipr.org This can be applied to synthesize 3-Fluorobenzamidoxime by starting with a suitably substituted benzene (B151609) derivative. Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides (TBAF). nih.gov

The efficiency of nucleophilic aromatic substitution (S(_N)Ar) reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. acsgcipr.org For example, the Balz-Schiemann reaction, a classic method for introducing fluorine into an aromatic ring, involves the thermal decomposition of an aryl diazonium tetrafluoroborate. acsgcipr.org More modern approaches utilize transition metal catalysts or specialized reagents like PhenoFluorMix™ for the deoxyfluorination of phenols. thermofisher.com

Synthesis via Hydroxylamine Reactions with Benzoyl Precursors

A key and versatile method for constructing the amidoxime functionality involves the reaction of hydroxylamine with various benzoyl precursors. This approach allows for the formation of the core amidoxime structure, which can then be subjected to fluorination or can be built from an already fluorinated precursor.

Reaction of Benzoyl Chloride Derivatives with Hydroxylamine

Benzoyl chlorides can serve as reactive precursors for the synthesis of amidoximes. The reaction of a benzoyl chloride with hydroxylamine can lead to the formation of a benzohydroxamic acid. orgsyn.org In a one-pot reaction, the in-situ formation of an amide from the reaction of a benzoyl chloride and an amine can be followed by activation and subsequent treatment with hydroxylamine hydrochloride to yield N-substituted amidoximes. rsc.org For the synthesis of 3-Fluorobenzamidoxime, one could envision starting with 3-fluorobenzoyl chloride and reacting it with hydroxylamine under appropriate conditions.

Amidoxime Formation from Benzamides and Benzaldehydes

Benzamides are also valuable starting materials for amidoxime synthesis. A general and high-yielding procedure involves refluxing a solution of the corresponding nitrile (which can be derived from a benzamide) with hydroxylamine hydrochloride and sodium carbonate in a mixture of water and ethanol (B145695). nih.gov Alternatively, N-substituted amidoximes can be synthesized directly from secondary amides by activating the amide with a reagent like triphenylphosphine-iodine before treating it with hydroxylamine hydrochloride. rsc.org

Benzaldehydes can also be converted to amidoximes. The initial step typically involves the formation of a benzaldehyde (B42025) oxime by reacting the benzaldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org This oxime can then be further transformed into the corresponding amidoxime. A method has also been described for the direct conversion of aldehydes and hydroxylamine to primary amides, which could potentially be adapted for amidoxime synthesis. google.com

Synthetic Methodologies Summary

The following table provides a summary of the key synthetic approaches for 3-Fluorobenzamidoxime discussed in this article.

| Methodology | Precursor(s) | Key Reagents | General Conditions | Reference(s) |

| Historical Amidoxime Synthesis | Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Reflux in alcohol | nih.gov |

| Electrophilic Fluorination | Benzamidoxime | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Varies depending on reagent and substrate | wikipedia.orgjuniperpublishers.comsmolecule.com |

| Nucleophilic Fluorination | Substituted Benzene Derivative | KF, CsF, TBAF | S(_N)Ar conditions | acsgcipr.orgnih.gov |

| From Benzoyl Chlorides | Benzoyl Chloride, Amine | Hydroxylamine hydrochloride, Ph(_3)P–I(_2) | One-pot reaction | rsc.org |

| From Benzamides | Nitrile (from Benzamide) | Hydroxylamine hydrochloride, Sodium carbonate | Reflux in ethanol/water | nih.gov |

| From Benzaldehydes | Benzaldehyde | Hydroxylamine hydrochloride, Base | Formation of oxime intermediate | wikipedia.org |

Catalytic Approaches in 3-Fluorobenzamidoxime Synthesis

The conversion of nitriles to amidoximes is a nucleophilic addition reaction. While it can proceed without a catalyst, particularly with elevated temperatures, various catalysts can enhance the reaction rate and efficiency. The most common method involves the in situ generation of hydroxylamine from hydroxylamine hydrochloride using a base. nih.gov

Research into the synthesis of various amidoximes has highlighted several catalytic approaches that are relevant to the synthesis of 3-Fluorobenzamidoxime:

Base Catalysis : The most frequently employed method uses a base like sodium carbonate, triethylamine (B128534), or potassium carbonate to liberate free hydroxylamine from its hydrochloride salt. nih.gov The reaction is typically conducted in a protic solvent such as ethanol or methanol. While not a catalyst in the traditional sense, the base is a critical reagent for the reaction to proceed. The reaction is usually performed at reflux to decrease reaction time. nih.gov

Metal Oxide Catalysis : A solvent-free method utilizing zinc oxide (ZnO) has been shown to be effective for the synthesis of various amidoximes. This approach involves heating the nitrile, hydroxylamine hydrochloride, and ZnO at high temperatures (140–170°C), resulting in high yields (80-98%) and significantly reduced reaction times (5-15 minutes). nih.gov This method's applicability to 3-fluorobenzonitrile (B1294923) could offer a more environmentally friendly and efficient alternative to solvent-based procedures.

Ionic Liquids as Catalysts and Solvents : Studies on the reaction between nitriles and hydroxylamine have shown that using specific ionic liquids can accelerate the reaction and, crucially, suppress the formation of amide by-products. rsc.org Imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have been identified as effective media that can lead to a faster, more selective synthesis of the desired amidoxime product. rsc.org This approach addresses a common issue in amidoxime synthesis where the nitrile's nature can lead to significant amide impurities. rsc.orgscience.gov

Ultrasonic Irradiation : A solvent-free synthesis of amidoximes has been developed using ultrasonic irradiation. This high-energy method promotes the reaction between nitriles and hydroxylamine, leading to high yields (70–85%) in short reaction times. nih.gov

While these catalytic methods have been proven for a range of nitriles, their specific application and optimization for 3-fluorobenzonitrile would require dedicated studies to determine the most effective catalyst and conditions.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of 3-Fluorobenzamidoxime synthesis are highly dependent on the chosen synthetic route and reaction conditions. The primary challenge in the synthesis of amidoximes from nitriles is the potential formation of amide by-products. rsc.org

A comparative analysis of the general methods reveals the following:

| Method | Typical Yield | Reaction Time | Selectivity | Key Advantages | Key Disadvantages |

| Conventional Base in Alcohol | Up to 98% nih.gov | 1 - 48 hours nih.gov | Variable, can form amide by-products rsc.orgrsc.org | Readily available reagents, well-established procedure. nih.gov | Long reaction times, potential for side-product formation. nih.govrsc.org |

| Zinc Oxide (Solvent-Free) | 80 - 98% nih.gov | 5 - 15 minutes nih.gov | High | Fast, high yield, solvent-free. nih.gov | Requires high temperatures. |

| Ionic Liquids | High (Specific yields vary) | Decreased reaction time rsc.org | High, eliminates amide by-product rsc.org | High selectivity, faster reaction. rsc.org | Cost and recovery of ionic liquid. |

| Ultrasonic Irradiation (Solvent-Free) | 70 - 85% nih.gov | Short | High | Fast, solvent-free. nih.gov | Requires specialized equipment. |

This table is generated based on data for general amidoxime synthesis and represents expected outcomes for 3-Fluorobenzamidoxime.

The presence of an electron-withdrawing fluorine atom on the benzonitrile (B105546) ring can influence the reaction. Aromatic nitriles with electron-withdrawing substituents have been noted to sometimes produce significant amounts of amides alongside the expected amidoximes when reacted with hydroxylamine in methanol. rsc.org This suggests that for 3-Fluorobenzamidoxime, methods that enhance selectivity, such as the use of ionic liquids, could be particularly advantageous. rsc.org

Mechanistic Insights into 3-Fluorobenzamidoxime Formation Reactions

The formation of an amidoxime from a nitrile and hydroxylamine is a complex process, and its mechanism has been the subject of detailed study. The reaction pathway is not as straightforward as a simple nucleophilic addition, and several competing reactions and tautomeric forms are involved.

The core of the mechanism is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in 3-fluorobenzonitrile. This initial addition is often the rate-determining step.

Recent experimental and theoretical studies have provided a more detailed picture of the reaction mechanism: rsc.org

Nucleophilic Addition : The reaction begins with the addition of hydroxylamine to the nitrile. This step can be influenced by the solvent and any catalysts present.

Proton Transfer : Following the initial addition, a series of proton transfers occurs to form the stable amidoxime structure.

Side-Product Formation : The formation of the amide by-product is a significant mechanistic consideration. It is proposed that this can occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon, followed by further reaction. rsc.org Theoretical studies have helped to elucidate the pathways leading to both the desired amidoxime and the undesired amide, allowing for the development of conditions that favor the former. rsc.org

Tautomerism : Amidoximes can exist in different tautomeric forms, including the Z-amidoxime, E-amidoxime, and aminonitrone forms. nih.gov Theoretical calculations on benzamidoxime and acetamidoxime (B1239325) indicate that the Z-amidoxime is the most stable isomer in both protic and aprotic solvents. nih.gov The relative energies of other isomers like the Z-aminonitrone and E-amidoxime are close, suggesting they may coexist as minor forms. nih.gov For benzamidoxime, the energy differences are slightly larger than for acetamidoxime. nih.gov This tautomerism is a crucial aspect of the compound's structure and reactivity.

The use of ionic liquids has been shown to alter the reaction pathway, effectively shutting down the route that leads to the amide by-product, thus enhancing selectivity for the amidoxime. rsc.org This suggests that the solvent environment plays a critical role in stabilizing or destabilizing the various transition states involved in the reaction.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Fluorobenzamidoxime

Reactivity of the Amidoxime (B1450833) Functional Group in 3-Fluorobenzamidoxime (B1312565)

The amidoxime functional group, -C(NH₂)=NOH, is the dominant center of reactivity in 3-Fluorobenzamidoxime under many conditions. Its reactivity is characterized by the presence of multiple nucleophilic centers and an electrophilic carbon atom, as well as the potential for tautomerism.

Nucleophilic Reactivity of the Nitrogen Centers

The amidoxime group contains two nitrogen atoms and one oxygen atom, all of which possess lone pairs of electrons, rendering them nucleophilic. The primary amine (-NH₂) and the hydroxylamino (-NOH) components can both participate in nucleophilic reactions. Research on various aryl amidoximes has demonstrated their capacity for bifunctional nucleophilic behavior, where both the hydroxylamino and the deprotonated primary amine groups can be involved in reactions, particularly in metal-mediated coupling processes.

Table 1: Nucleophilic Centers of the Amidoxime Group

| Nucleophilic Center | Description | Conditions Favoring Reactivity |

| Amine Nitrogen (-NH₂) | A primary amine nitrogen with a lone pair of electrons. | Neutral or acidic conditions. Can act as a bidentate ligand in coordination chemistry. |

| Oxime Oxygen (-NOH) | The oxygen of the hydroxylamino group, possessing two lone pairs. | Can be protonated under acidic conditions or deprotonated under basic conditions. |

| Oxime Nitrogen (=NOH) | The sp²-hybridized nitrogen has a lone pair, but it is generally less nucleophilic than the amine nitrogen due to its hybridization state. | Participates in coordination to metal centers. |

| Amidoximate Anion (-C(NH₂)=NO⁻) | Formed upon deprotonation of the oxime oxygen. | Basic conditions. A potent nucleophile. |

Electrophilic Reactivity at the Carbonyl Carbon Analog

The carbon atom of the amidoxime group is double-bonded to the oxime nitrogen and single-bonded to the amine nitrogen. This arrangement makes it analogous to a carbonyl carbon in amides and carboxylic acids. The polarization of the C=N and C-N bonds, due to the higher electronegativity of nitrogen, renders this carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu

Reactions at this electrophilic center typically proceed via a nucleophilic addition mechanism, forming a tetrahedral intermediate. nih.gov This reactivity is fundamental to many transformations of amidoximes. For example, strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) can add to this carbon. Similarly, it can be attacked by hydride reagents in reduction reactions. The stability of the tetrahedral intermediate and the subsequent reaction pathway depend on the nature of the attacking nucleophile and the reaction conditions. nih.gov

Tautomeric Equilibria and their Influence on Reactivity

Amidoximes can exist in equilibrium with several tautomeric forms. researchgate.netresearchgate.net For 3-Fluorobenzamidoxime, the primary tautomers are the (Z)-amidoxime, its geometric isomer (E)-amidoxime, and the aminonitrone tautomer. researchgate.netnih.gov

Computational and experimental studies on benzamidoxime (B57231) indicate that the (Z)-amidoxime form is the most thermodynamically stable, largely due to intramolecular hydrogen bonding. nih.gov However, minor tautomers, while less stable, can play a crucial role in the compound's reactivity. The aminonitrone tautomer, for instance, is known to be more reactive than the oxime form in certain reactions, such as [3+2] cycloadditions and nucleophilic additions to unsaturated electrophiles. nih.gov The equilibrium between these forms can be influenced by solvent polarity and the electronic nature of substituents on the aromatic ring. The presence of an electron-donating group on the aryl ring can decrease the energy gap between the oxime and nitrone forms, stabilizing the latter and facilitating reactions in which it is the active species. nih.gov

Table 2: Major Tautomeric Forms of 3-Fluorobenzamidoxime

| Tautomer Name | Structure | Relative Stability | Reactivity Profile |

| (Z)-Amidoxime | Ar-C(NH₂)=N-OH (cis NH₂ and OH) | Most stable, dominant form | Standard amidoxime reactivity; nucleophilic centers at N and O. |

| (E)-Amidoxime | Ar-C(NH₂)=N-OH (trans NH₂ and OH) | Less stable than Z-form | Similar to Z-form, but may exhibit different coordination geometry. |

| Aminonitrone | Ar-C(=NH₂⁺)-N⁻-OH | Significantly less stable | Higher reactivity in cycloaddition reactions and with certain electrophiles. |

| Iminohydroxylamine | Ar-C(NH-OH)=NH | Energetically unfavorable | Generally not a significant contributor to reactivity. |

Role of the Fluorine Atom in Aromatic Substitution Reactions

The fluorine atom at the 3-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system toward both nucleophilic and electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov Among halogens, fluorine is the best leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate.

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs), especially those located at positions ortho and/or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex via resonance. In 3-Fluorobenzamidoxime, the amidoxime group is meta to the fluorine atom. The amidoxime group is considered an EWG due to the inductive effects of the C=NOH moiety. However, its placement at the meta position means it cannot directly delocalize the negative charge that would develop at the carbon bearing the fluorine during nucleophilic attack. This lack of resonance stabilization makes the SNAr reaction at the fluorine position significantly less favorable than in cases where an activating group is in the ortho or para position. While reactions on meta-substituted fluoroarenes are possible, they often require harsh conditions, very strong nucleophiles, or specialized catalytic systems. nih.govacs.org

Table 3: Influence of Substituent Position on SNAr Reactivity of Fluoroarenes

| Substituent Position | Activating Group (e.g., -NO₂) | Effect on Meisenheimer Complex | Expected SNAr Rate |

| ortho | Strong resonance stabilization | Fast | |

| para | Strong resonance stabilization | Fast | |

| meta | Inductive stabilization only | Slow |

Impact of Fluorine on Electrophilic Aromatic Substitution Reactivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of this process are governed by the electronic effects of the substituents already present on the ring. wikipedia.orgopenstax.org In 3-Fluorobenzamidoxime, both the fluorine atom and the amidoxime group exert directing effects.

Fluorine Atom: Like other halogens, fluorine is a deactivating group but an ortho, para-director. openstax.org It deactivates the ring toward electrophilic attack (relative to benzene) because its strong electron-withdrawing inductive effect (-I) outweighs its electron-donating resonance effect (+M). wikipedia.org However, the resonance effect, which involves donation of a lone pair from the fluorine into the ring, increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites. Reactions on fluorobenzene (B45895) are often faster than on other halobenzenes and can show high selectivity for the para product. acs.org

Amidoxime Group: The -C(=NOH)NH₂ group is expected to be a deactivating and meta-directing group. assets-servd.host Groups containing multiple bonds to electronegative atoms (like C=N) withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of EAS. wikipedia.orgchemistrysteps.com This withdrawal of electron density is most pronounced at the ortho and para positions, which destabilizes the cationic intermediate (Wheland intermediate) formed during attack at these sites. Consequently, attack at the meta position is favored. wikipedia.org

Table 4: Predicted Directing Effects in Electrophilic Aromatic Substitution of 3-Fluorobenzamidoxime

| Position | Relation to -F (at C3) | Relation to -C(NHOH)=NH (at C1) | Combined Electronic Effect |

| C2 | ortho (directing) | ortho (deactivating) | Competing effects, sterically hindered |

| C4 | ortho (directing) | meta (directing) | Potentially favored site |

| C5 | meta (non-directing) | para (deactivating) | Strongly deactivated |

| C6 | para (directing) | ortho (deactivating) | Potentially favored site |

Redox Chemistry of 3-Fluorobenzamidoxime

The amidoxime group in 3-Fluorobenzamidoxime can undergo both oxidation and reduction, demonstrating its versatile redox chemistry.

The oxidation of the amidoxime group of 3-Fluorobenzamidoxime can lead to several products depending on the oxidizing agent and reaction conditions. A common pathway involves the formation of a nitrile and an amide. For instance, oxidation in the presence of cytochrome P450 can yield the corresponding amide and nitrile. nih.gov

Electrochemical oxidation presents another pathway for the transformation of benzamidoxime derivatives. This method can involve the generation of an iminoxy radical intermediate, which can then undergo further reactions.

| Oxidizing Agent/Method | Major Product(s) | Notes |

| Cytochrome P450 | 3-Fluorobenzamide, 3-Fluorobenzonitrile (B1294923) | Biological oxidation pathway. nih.gov |

| Electrochemical Oxidation | Iminoxy Radical Intermediate | Can lead to various cyclized or coupled products. |

| 2-Iodoxybenzoic acid (IBX) | 3-Fluorobenzamide, 3-Fluorobenzonitrile | A common chemical oxidant for amidoximes. nih.gov |

This table presents potential oxidation pathways for 3-Fluorobenzamidoxime based on known reactions of similar compounds.

The reduction of the amidoxime functionality in 3-Fluorobenzamidoxime can yield either an amidine or an amine, depending on the reducing agent and reaction conditions.

The conversion of an amidoxime to an amidine involves the deoxygenation of the N-OH bond. A notable method for this transformation is the use of potassium formate (B1220265) in the presence of a palladium catalyst. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de This reaction is often facilitated by acylating the amidoxime prior to reduction, which increases its reactivity. organic-chemistry.orgthieme-connect.de The reduction of aromatic amidoximes via this method is generally rapid. organic-chemistry.org

Alternatively, the amidoxime group can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines, and a similar transformation is expected for amidoximes, cleaving both the C=N and N-O bonds to form the corresponding benzylamine. masterorganicchemistry.comwikipedia.org

| Reducing Agent | Product | Reaction Conditions |

| Potassium Formate / Palladium Catalyst | 3-Fluorobenzamidine | Acetic acid medium, often with prior acylation of the amidoxime. organic-chemistry.orgthieme-connect.de |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Fluorobenzylamine | Typically in an ether solvent followed by aqueous workup. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 3-Fluorobenzamidine or 3-Fluorobenzylamine | Product depends on catalyst and conditions. Can be challenging and may lead to over-reduction. nih.govepfl.ch |

This table summarizes potential reduction pathways for 3-Fluorobenzamidoxime based on established methods for related compounds.

Cycloaddition Reactions Involving 3-Fluorobenzamidoxime

While direct [3+2] cycloaddition reactions with 3-Fluorobenzamidoxime as the 1,3-dipole are not extensively documented, it can serve as a precursor for species that readily undergo such reactions. The most significant cycloaddition-related chemistry of amidoximes is their use in the synthesis of 1,2,4-oxadiazoles, which is technically a cyclocondensation reaction.

In this process, the amidoxime reacts with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an O-acylamidoxime intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-oxadiazole (B8745197) ring.

Furthermore, amidoximes can be precursors to nitrile oxides, which are classic 1,3-dipoles used in [3+2] cycloaddition reactions with dipolarophiles like alkenes and alkynes to form isoxazolines and isoxazoles, respectively. acs.orgnih.govresearchgate.netyoutube.com The in-situ generation of 3-fluorobenzonitrile oxide from 3-fluorobenzamidoxime, followed by trapping with a dipolarophile, represents a potential pathway for forming various five-membered heterocyclic rings.

| Reactant | Intermediate | Product | Reaction Type |

| Acyl Chloride/Anhydride | O-Acyl-3-fluorobenzamidoxime | 3-(3-Fluorophenyl)-5-substituted-1,2,4-oxadiazole | Cyclocondensation |

| Dehydrating Agent | 3-Fluorobenzonitrile Oxide | Substituted Isoxazoline/Isoxazole | [3+2] Cycloaddition |

This table illustrates the utility of 3-Fluorobenzamidoxime in forming heterocyclic compounds through cycloaddition-related pathways.

Fundamental Mechanistic Patterns in Reactions of 3-Fluorobenzamidoxime

The reactivity of 3-Fluorobenzamidoxime is fundamentally governed by proton transfer dynamics and its susceptibility to nucleophilic attack.

The 3-Fluorobenzamidoxime molecule possesses both acidic and basic sites, making proton transfer a key step in many of its reactions.

Acidic Proton: The proton of the hydroxyl group (-NOH) is the most acidic proton in the molecule. Its removal by a base generates the corresponding amidoximate anion, which is a more potent nucleophile.

Basic Sites: The nitrogen atom of the amino group (-NH₂) and the oxygen atom of the hydroxyl group possess lone pairs of electrons and can act as Brønsted-Lowry bases, accepting a proton in acidic media.

The equilibrium between the neutral amidoxime and its protonated or deprotonated forms is crucial in determining the reaction pathway. For instance, in base-catalyzed reactions, the initial step is often the deprotonation of the hydroxyl group, enhancing the nucleophilicity of the oxygen atom.

The amidoxime moiety in 3-Fluorobenzamidoxime presents multiple sites for nucleophilic and electrophilic interactions.

Nucleophilicity of the Amidoxime Group: The oxygen and nitrogen atoms of the amidoxime group are nucleophilic. The oxygen of the hydroxyl group, particularly in its deprotonated form, is a strong nucleophile and is often the site of acylation in the synthesis of 1,2,4-oxadiazoles. The amino group nitrogen can also act as a nucleophile.

Electrophilicity of the Carbon Atom: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. This is particularly relevant in addition-elimination reactions.

Rearrangement Processes

Amidoximes, such as 3-Fluorobenzamidoxime, are known to be susceptible to rearrangement reactions, most notably the Beckmann rearrangement, under appropriate conditions.

Beckmann Rearrangement:

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. organic-chemistry.orgwikipedia.org For 3-Fluorobenzamidoxime, this rearrangement would likely proceed through the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the departing water molecule. adichemistry.comchemistrysteps.com The presence of the electron-withdrawing fluorine atom at the meta-position of the benzene ring can influence the electronic properties of the aromatic system, which in turn may affect the rate and regioselectivity of the rearrangement compared to unsubstituted benzamidoxime.

The proposed mechanism for the Beckmann rearrangement of 3-Fluorobenzamidoxime is as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the amidoxime by an acid catalyst, forming a good leaving group (water). masterorganicchemistry.com

Migration of the Aryl Group: A concerted 1,2-shift of the 3-fluorophenyl group to the electron-deficient nitrogen atom occurs, with the simultaneous departure of a water molecule. adichemistry.com The migration of the aryl group is generally favored in the Beckmann rearrangement of aromatic ketoximes. chemistrysteps.com

Formation of a Nitrilium Ion: This migration results in the formation of a stable nitrilium ion intermediate.

Hydration and Tautomerization: The nitrilium ion is then attacked by a water molecule, and subsequent deprotonation and tautomerization lead to the final N-(3-fluorophenyl)formamide product.

It is important to note that the stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. wikipedia.org While both E and Z isomers of 3-Fluorobenzamidoxime are possible, they can often interconvert under acidic conditions, potentially leading to a mixture of products if different groups were in the anti position. chemistrysteps.com

Other Potential Rearrangements:

While the Beckmann rearrangement is the most probable rearrangement pathway, other thermal or photochemical rearrangements could theoretically occur, although they are less commonly observed for benzamidoximes. Photochemical rearrangements of aromatic oximes can sometimes lead to the formation of oxaziridines, which can then undergo further transformations. nih.gov However, without specific experimental data for 3-Fluorobenzamidoxime, these remain speculative.

Dissociation Events

Dissociation of 3-Fluorobenzamidoxime can be induced by various methods, with mass spectrometry being a primary tool for studying such fragmentation events in the gas phase. wikipedia.org The fragmentation pattern provides valuable information about the structure and stability of the molecule.

Mass Spectrometry Fragmentation:

In electron ionization mass spectrometry (EI-MS), 3-Fluorobenzamidoxime would first form a molecular ion (M⁺˙). The subsequent fragmentation of this molecular ion would be dictated by the relative strengths of its bonds and the stability of the resulting fragments. The presence of the aromatic ring, the amidoxime group, and the fluorine atom will all influence the fragmentation pathways. libretexts.orgwhitman.edu

Based on the fragmentation patterns of similar aromatic amides and fluorinated compounds, the following dissociation events are plausible for 3-Fluorobenzamidoxime: researchgate.netnih.govrsc.org

Loss of NH₂: A common fragmentation pathway for primary amides is the cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂) and the formation of a resonance-stabilized 3-fluorobenzoyl cation.

Loss of H₂NO: The amidoxime group can undergo cleavage to lose a neutral H₂NO molecule.

Loss of F• or HF: The carbon-fluorine bond is strong, but fragmentation involving the loss of a fluorine radical (F•) or a neutral hydrogen fluoride (B91410) (HF) molecule is possible, especially in higher energy fragmentation processes. nist.gov

Cleavage of the Aromatic Ring: At higher ionization energies, the stable aromatic ring can also fragment, leading to a complex pattern of smaller ions.

A hypothetical fragmentation pattern for 3-Fluorobenzamidoxime is presented in the table below. The m/z (mass-to-charge ratio) values are calculated based on the most common isotopes.

| Fragment Ion | Structure | m/z (predicted) | Neutral Loss |

| [M]⁺˙ | C₇H₇FN₂O⁺˙ | 154 | - |

| [M - NH₂]⁺ | C₇H₄FO⁺ | 123 | •NH₂ |

| [M - H₂NO]⁺ | C₇H₅F⁺ | 109 | H₂NO |

| [C₆H₄F]⁺ | C₆H₄F⁺ | 95 | CHNO |

| [C₆H₅]⁺ | C₆H₅⁺ | 77 | F, CHNO |

Thermal Dissociation:

The thermal stability of 3-Fluorobenzamidoxime has not been specifically reported. However, upon heating, it is expected to decompose. The decomposition products would likely result from the cleavage of the weaker bonds in the molecule, such as the N-O bond in the amidoxime group, and potentially lead to the formation of nitriles and other degradation products. The presence of the fluorine atom might influence the thermal stability compared to unsubstituted benzamidoxime.

Derivatization Strategies for Advanced Chemical Analysis of 3 Fluorobenzamidoxime

Principles and Applications of Chemical Derivatization in Analytical Chemistry

Chemical derivatization is a technique used in analytical chemistry to convert a compound into a product of similar but more easily detectable structure, known as a derivative. actascientific.com This process involves a chemical reaction that modifies a specific functional group of the analyte to alter its physicochemical properties. mdpi.com The primary goals of derivatization are to improve the volatility and thermal stability of the analyte for gas chromatography (GC), enhance the detectability by introducing a chromophoric or fluorophoric tag for spectrophotometric or fluorescence detection, and to improve chromatographic separation and resolution. libretexts.orgyoutube.comspectroscopyonline.com

Derivatization is particularly useful for compounds that exhibit poor detector response, have low volatility, or are thermally unstable. slideshare.netelsevierpure.com By modifying the analyte, derivatization can significantly increase the sensitivity and selectivity of the analytical method. actascientific.comactascientific.com The choice of a derivatizing agent is crucial and depends on the functional group(s) present in the analyte, the analytical technique being employed, and the desired outcome of the analysis. greyhoundchrom.com

Functional Group Specific Derivatization of 3-Fluorobenzamidoxime (B1312565)

The structure of 3-Fluorobenzamidoxime contains two key functional moieties amenable to derivatization: a hydroxyl group (-OH) and an amidoxime (B1450833) group, which possesses both amine (-NH2) and imine (=NOH) characteristics.

The hydroxyl group of 3-Fluorobenzamidoxime can be targeted to improve its volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC analysis. nih.govresearchgate.net Common derivatization strategies for hydroxyl groups include:

Silylation: This is one of the most widely used methods for GC analysis. libretexts.orgyoutube.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comiu.edu This reaction decreases the polarity and boiling point of the compound, making it more volatile and suitable for GC analysis. youtube.com

Acylation: Acylating agents, such as benzoyl chloride or p-nitrobenzoyl chloride, react with the hydroxyl group to form an ester. libretexts.orgnih.gov This introduces a chromophore, significantly enhancing UV detectability in HPLC. nih.gov Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are also effective acylating agents that can improve chromatographic behavior. iu.edunih.gov

Alkylation: Alkylation involves the introduction of an alkyl group. While less common for hydroxyl groups compared to silylation and acylation, certain alkylating agents can be used to modify the polarity and volatility of the analyte. elsevierpure.comgcms.cz

A summary of potential derivatization reagents for the hydroxyl group of 3-Fluorobenzamidoxime is presented in Table 1.

Table 1: Potential Derivatization Reagents for the Hydroxyl Group of 3-Fluorobenzamidoxime

| Derivatization Method | Reagent | Resulting Derivative | Analytical Enhancement |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility for GC |

| Acylation | Benzoyl Chloride | Benzoyl ester | Enhanced UV detection for HPLC |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl ester | Improved chromatographic properties |

The amidoxime functional group contains both amine and imine functionalities that can be targeted for derivatization. The primary amine portion is particularly reactive.

Acylation: Similar to the hydroxyl group, the primary amine of the amidoxime can be readily acylated. Reagents like dansyl chloride not only derivatize the amine but also introduce a highly fluorescent tag, enabling very sensitive detection by HPLC with fluorescence detection. nih.govnih.gov Benzoyl chloride is another effective reagent for acylating primary amines, enhancing UV detection. libretexts.org

Reaction with Carbonyl Compounds: Primary amines can react with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form highly fluorescent isoindole derivatives, a common strategy for the analysis of amino acids and other primary amines. actascientific.comchromatographyonline.com

Formation of Schiff Bases: Aldehydes and ketones can react with the primary amine to form Schiff bases, which can alter the chromatographic properties and in some cases enhance detectability.

Table 2 summarizes potential derivatization approaches for the amine/imine moieties of 3-Fluorobenzamidoxime.

Table 2: Potential Derivatization Reagents for the Amine/Imine Moieties of 3-Fluorobenzamidoxime

| Derivatization Method | Reagent | Resulting Derivative | Analytical Enhancement |

| Acylation | Dansyl Chloride | Dansyl sulfonamide | Enhanced fluorescence detection for HPLC |

| Condensation | o-Phthalaldehyde (OPA) / Thiol | Isoindole derivative | Enhanced fluorescence detection for HPLC |

| Acylation | Benzoyl Chloride | Benzamide (B126) derivative | Enhanced UV detection for HPLC |

Derivatization for Enhanced Chromatographic Separation

Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after separation but before detection (post-column). actascientific.comchromatographyonline.com

Pre-column derivatization is the more common approach where the reaction is completed before injecting the sample into the chromatograph. libretexts.org This method offers flexibility in reaction conditions and can be used to improve both the separation characteristics and the detectability of the analyte. libretexts.orgactascientific.com For 3-Fluorobenzamidoxime, pre-column silylation with BSTFA would be a suitable strategy for GC analysis, while acylation with dansyl chloride would be advantageous for sensitive HPLC-fluorescence analysis. youtube.comnih.gov Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is also a well-established technique for primary and secondary amines, leading to highly fluorescent derivatives. researchgate.net

In post-column derivatization, the analyte is derivatized after it elutes from the chromatographic column but before it reaches the detector. libretexts.org This technique is particularly useful for analytes that are difficult to derivatize before separation or when the derivatives are unstable. libretexts.orgchromatographyonline.com The reaction must be rapid and compatible with the mobile phase. libretexts.org A common application is the reaction of primary amines with o-phthalaldehyde (OPA) after HPLC separation to produce fluorescent compounds for detection. actascientific.comchromatographyonline.com This approach could be applied to the analysis of 3-Fluorobenzamidoxime to selectively detect it in complex matrices.

Derivatization for Improved Spectroscopic Detection

Direct spectroscopic analysis of 3-Fluorobenzamidoxime can be challenging due to its modest molar absorptivity in the UV-Vis spectrum and its lack of native fluorescence. Chemical derivatization offers a powerful strategy to overcome these limitations by covalently attaching a molecular tag, or moiety, that enhances its spectroscopic properties. This process involves reacting the amidoxime functional group (-C(=NOH)NH₂) with a specialized reagent to yield a new derivative with significantly improved detectability.

Introduction of Chromophores for UV-Vis Detection

A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.netyoutube.com The inherent UV absorbance of 3-Fluorobenzamidoxime is dictated by its fluorinated benzene (B151609) ring. To enhance its detectability and shift its maximum absorbance (λmax) to longer, more analytically useful wavelengths, a chromophoric group can be introduced. This is typically achieved by targeting the nucleophilic primary amine (-NH₂) of the amidoxime moiety.

The strategy involves reacting 3-Fluorobenzamidoxime with a reagent that contains an extended system of conjugated double bonds. When this reagent couples with the analyte, the resulting product has a larger, more delocalized electron system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideshare.net This shift results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or "red" shift. slideshare.net

Common derivatizing agents for this purpose include aromatic compounds containing reactive groups that readily form bonds with amines. For example, reagents like 2,4-Dinitrofluorobenzene (DNFB), often known as Sanger's reagent, react with primary amines under mild alkaline conditions to form a highly colored dinitrophenyl (DNP) derivative. The resulting DNP-adduct of 3-Fluorobenzamidoxime would exhibit strong absorbance in the visible range, allowing for sensitive colorimetric quantification.

Table 1: Potential Chromophoric Derivatization Strategies for 3-Fluorobenzamidoxime

| Derivatizing Agent | Target Functional Group | Resulting Chromophore | Expected λmax Shift |

|---|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Primary Amine (-NH₂) | Dinitrophenyl (DNP) group | Bathochromic shift to ~360-400 nm |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine (-NH₂) | Nitrobenzofurazan group | Bathochromic shift to ~460-480 nm |

Introduction of Fluorophores for Fluorescence Spectroscopy

Fluorescence spectroscopy offers significantly higher sensitivity than UV-Vis absorption spectroscopy. Since 3-Fluorobenzamidoxime is not natively fluorescent, derivatization with a fluorogenic reagent (a reagent that introduces a fluorescent tag, or fluorophore) is a highly effective approach for trace-level analysis. The primary amine of the amidoxime is the most common target for such labeling. tcichemicals.com

The reaction involves coupling the analyte with a fluorophore that is itself either highly fluorescent or becomes fluorescent upon binding. nih.gov Many amine-reactive fluorescent dyes are commercially available, often as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, which react efficiently with primary amines to form stable amide or thiourea (B124793) bonds, respectively. tcichemicals.com

For instance, Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amine of 3-Fluorobenzamidoxime in an alkaline environment. The resulting sulfonamide derivative is highly fluorescent, exhibiting strong emission in the green-blue region of the spectrum (~500-530 nm) upon excitation with UV light (~330-350 nm). Similarly, Fluorescein isothiocyanate (FITC) would yield a derivative with intense green fluorescence (Ex/Em: ~494/521 nm). tcichemicals.com The choice of fluorophore can be tailored to the available excitation sources and detector sensitivities of the analytical instrument.

Table 2: Potential Fluorogenic Derivatization Strategies for 3-Fluorobenzamidoxime

| Derivatizing Agent | Target Functional Group | Excitation Max (Ex) | Emission Max (Em) |

|---|---|---|---|

| Dansyl Chloride | Primary Amine (-NH₂) | ~340 nm | ~510 nm |

| Fluorescein Isothiocyanate (FITC) | Primary Amine (-NH₂) | ~494 nm | ~521 nm |

Electrochemical Derivatization for Targeted Analysis

Electrochemical detection provides a sensitive and selective alternative for the analysis of electrochemically inactive or weakly active compounds. Derivatization in this context involves attaching an "electroactive" tag to the 3-Fluorobenzamidoxime molecule. An electroactive tag is a chemical group that is easily oxidized or reduced at an electrode surface, generating a measurable electrical current that is proportional to the analyte's concentration.

While direct electrochemical analysis of 3-Fluorobenzamidoxime may be possible, its oxidation or reduction might require high potentials, leading to poor selectivity. By introducing a suitable redox-active moiety, the derivatized product can be detected at a much lower and more selective potential.

A common strategy for introducing an electroactive tag onto a primary amine-containing molecule is to use a reagent that features both an amine-reactive group and a redox-active core. For example, ferrocene-based reagents, such as ferrocenecarboxylic acid activated as an NHS ester, can be used. The NHS ester would react with the primary amine of 3-Fluorobenzamidoxime to form a stable amide linkage. The resulting ferrocene-tagged derivative would be highly responsive to electrochemical detection, specifically via techniques like cyclic voltammetry or differential pulse voltammetry, due to the reversible oxidation of the iron center (Fe²⁺/Fe³⁺) in the ferrocene (B1249389) moiety.

Isotope-Labeled Derivatization for Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of modern chemical analysis due to its high sensitivity and specificity. Isotope-labeled derivatization is an advanced technique used in conjunction with MS, particularly liquid chromatography-mass spectrometry (LC-MS), to achieve highly accurate and precise quantification. scripps.edunih.gov This approach, often referred to as an isotope dilution mass spectrometry (IDMS) strategy, relies on the synthesis of a derivatizing reagent in two forms: a "light" version containing naturally abundant isotopes (e.g., ¹²C, ¹H) and a "heavy" version enriched with stable isotopes (e.g., ¹³C, ²H/D). nih.gov

In practice, the sample containing 3-Fluorobenzamidoxime is derivatized with the "light" reagent, while a known amount of a pure 3-Fluorobenzamidoxime standard is derivatized with the "heavy" reagent. nih.gov The two are then mixed and analyzed together by LC-MS. Because the light and heavy derivatives are chemically identical, they co-elute from the liquid chromatography column and experience the same ionization efficiency in the mass spectrometer's source. nih.govresearchgate.net However, they are easily distinguished by their mass-to-charge (m/z) ratio. The ratio of the peak intensities of the light and heavy derivatives allows for precise relative quantification, effectively correcting for matrix effects and variations in instrument response. nih.gov

Reagents like ¹³C-labeled N-benzoyloxysuccinimide can be used, which would react with the primary amine of 3-Fluorobenzamidoxime. richardbeliveau.org The "light" reagent would add a benzoyl group, while the "heavy" version, containing six ¹³C atoms in its aromatic ring, would add a benzoyl group that is 6 Daltons heavier. richardbeliveau.org

Table 3: Potential Isotope-Coded Derivatization Reagents for MS Analysis

| Reagent Pair (Light/Heavy) | Target Functional Group | Mass Difference (Da) | MS Application |

|---|---|---|---|

| Benzoyloxysuccinimide / ¹³C₆-Benzoyloxysuccinimide | Primary Amine (-NH₂) | 6 | LC-MS Relative Quantification |

| Acetic Anhydride / D₆-Acetic Anhydride | Primary Amine (-NH₂) & Hydroxylamine (B1172632) (-NOH) | 3 or 6 | LC-MS Relative Quantification |

Challenges and Optimization in Derivatization Protocols for 3-Fluorobenzamidoxime

While derivatization is a powerful tool, its application to 3-Fluorobenzamidoxime is not without challenges that necessitate careful optimization.

Reaction Specificity and Side Products: The amidoxime functional group possesses two nucleophilic sites: the primary amine (-NH₂) and the hydroxylamine oxygen (-NOH). Many amine-reactive derivatizing agents can potentially react with both sites, leading to a mixture of mono- and di-substituted products. This complicates the analysis, reduces the yield of the desired derivative, and makes quantification difficult. Furthermore, reagents like NHS-esters are susceptible to hydrolysis, especially in aqueous media at alkaline pH, which reduces the efficiency of the primary reaction. researchgate.net

Reaction Conditions: The conditions of the derivatization reaction—including pH, temperature, reaction time, and solvent—must be meticulously optimized. nih.gov Harsh conditions, such as high temperatures or extreme pH, can lead to the degradation of the 3-Fluorobenzamidoxime molecule itself or the derivatizing reagent. For example, some silylating agents used in gas chromatography are sensitive to moisture and may require an anhydrous environment. copernicus.org Automated derivatization methods can improve repeatability compared to manual procedures by ensuring identical reaction times and conditions for all samples. nih.gov

Optimization Strategies:

pH Control: The nucleophilicity of the primary amine is highly pH-dependent. Buffering the reaction mixture to a slightly alkaline pH (typically 8-9.5) is often optimal for reactions targeting amines, promoting deprotonation of the amine group while minimizing hydrolysis of the reagent.

Reagent Stoichiometry: Using a significant molar excess of the derivatizing agent can drive the reaction to completion. However, this may increase the formation of side products and requires an effective post-reaction cleanup step to remove unreacted reagent, which can interfere with the analysis.

Catalysts: In some cases, a catalyst can improve reaction kinetics. For instance, tertiary amines like triethylamine (B128534) are often used as catalysts in acylation and silylation reactions. nih.gov

Solvent Selection: The choice of solvent is critical. It must dissolve both the analyte and the reagent without participating in unwanted side reactions. Aprotic solvents like acetonitrile (B52724) or dimethylformamide are common choices.

Overcoming these challenges through systematic optimization is essential to develop a robust, reproducible, and sensitive analytical method for 3-Fluorobenzamidoxime based on chemical derivatization.

Table of Compounds

| Compound Name |

|---|

| 3-Fluorobenzamidoxime |

| 2,4-Dinitrofluorobenzene (DNFB) |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) |

| p-Nitrobenzoyl Chloride |

| Dansyl chloride |

| Fluorescein isothiocyanate (FITC) |

| Ferrocenecarboxylic acid |

| N-benzoyloxysuccinimide |

| Acetic Anhydride |

| Triethylamine |

| Acetonitrile |

Coordination Chemistry of 3 Fluorobenzamidoxime As a Ligand

Coordination Modes of Amidoxime (B1450833) Ligands

Amidoxime ligands, including 3-Fluorobenzamidoxime (B1312565), are versatile building blocks in the construction of metal-ligand complexes due to the presence of two donor atoms, the nitrogen of the amino group and the oxygen of the oxime group. This allows for a variety of coordination modes.

Monodentate Coordination Modes

In their neutral form, amidoximes can act as monodentate ligands. Coordination typically occurs through the oximic nitrogen atom. This mode of coordination is one of several possibilities, with the specific interaction depending on the metal center and reaction conditions. mdpi.com

Bidentate Coordination Modes

Upon deprotonation, the amidoxime group can act as a bidentate ligand. This is a common coordination mode where the ligand coordinates to a metal center through both the oximic nitrogen and the deprotonated oximic oxygen atom, forming a stable five-membered chelate ring. libretexts.org This bidentate chelation is a key feature of amidoxime chemistry.

Polydentate and Chelation Behavior

Beyond simple monodentate and bidentate interactions, amidoxime ligands can exhibit more complex polydentate and chelation behaviors. libretexts.org The specific nature of this chelation can be influenced by the presence of other functional groups on the ligand and the electronic properties of the metal ion. The ability to form stable chelate rings makes amidoximes, in principle, effective ligands for a variety of metal ions. libretexts.org

Synthesis of Metal-3-Fluorobenzamidoxime Complexes

The synthesis of metal complexes with amidoxime ligands is an active area of research. While specific studies on 3-Fluorobenzamidoxime are not extensively detailed in the provided search results, the general principles of amidoxime coordination chemistry can be applied. The synthesis typically involves the reaction of a metal salt with the amidoxime ligand in a suitable solvent. nih.govresearchgate.net

Coordination with Transition Metal Ions

Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands, including amidoximes. libretexts.org The synthesis of such complexes often involves mixing a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates) with a solution of the amidoxime ligand. nih.govnih.gov The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the coordination number and the nature of the metal ion. nih.gov The coordination can lead to the formation of either mononuclear or polynuclear complexes. nih.gov

Table 1: Examples of Transition Metal Complex Synthesis with Amine and Oxime-Containing Ligands

| Metal Ion | Ligand Type | Synthesis Method | Reference |

| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 1,2,4-triazine (B1199460) derivative | Refluxing ethanolic solutions of metal acetate/nitrate (B79036) and ligand | nih.gov |

| Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Hg(II) | Schiff base from 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide | Refluxing ethanolic solutions of metal salt and ligand | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Flufenamic acid | Reaction of metal salt with the ligand in ethanol (B145695)/water | nih.gov |

This table provides examples of synthesis methods for transition metal complexes with related ligands, illustrating general synthetic approaches that could be applicable to 3-Fluorobenzamidoxime.

Coordination with Lanthanide and Actinide Metal Centers

The coordination chemistry of amidoxime ligands with lanthanides and actinides is of particular interest, especially in the context of nuclear fuel reprocessing and waste management. Amidoxime-based sorbents have shown promise for the selective extraction of the uranyl ion ({UO₂}²⁺) from seawater. mdpi.com

The synthesis of lanthanide and actinide complexes with amidoxime-type ligands has been explored. For instance, cationic complexes of uranium, neodymium, and cerium have been synthesized using borohydride (B1222165) and crown ether ligands. iaea.org While direct synthesis with 3-Fluorobenzamidoxime is not detailed, the established methods for other amidoximes provide a template for potential synthetic routes. These often involve the reaction of a metal salt, such as a nitrate or a halide, with the ligand in a suitable organic solvent like ethanol or tetrahydrofuran. mdpi.comiaea.org The coordination with the uranyl ion, for example, has been shown to involve various binding motifs, highlighting the versatility of the amidoxime group. rsc.orgresearchgate.net

Structural Elucidation of 3-Fluorobenzamidoxime Coordination Complexes

The definitive determination of the three-dimensional arrangement of atoms in a coordination complex is paramount to understanding its properties. Techniques such as single-crystal X-ray diffraction are the gold standard for such structural elucidation.

Crystal Structure Analysis (e.g., X-ray Diffraction)

Hypothetically, in a metal complex, 3-Fluorobenzamidoxime could coordinate as a bidentate ligand through the nitrogen atom of the amino group and the oxygen atom of the oxime group, forming a stable five-membered chelate ring. The bond lengths between the metal and the donor atoms (M-O and M-N) would be a key indicator of the strength of the coordination bond. For instance, analysis of related benzamidoxime (B57231) complexes shows that the M-N(oxime) and M-O bond lengths are crucial in defining the stability and electronic properties of the complex.

A hypothetical data table for a potential octahedral complex, [M(3-F-benzamidoxime)₃], might resemble the following, based on general principles and data from related structures:

| Parameter | Expected Value Range | Significance |

| M-O Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the metal-oxygen bond. |

| M-N Bond Length (Å) | 2.1 - 2.3 | Indicates the strength of the metal-nitrogen bond. |

| O-M-N Bite Angle (°) | 75 - 85 | The angle of the chelate ring, constrained by the ligand's geometry. |

| Crystal System | Monoclinic/Orthorhombic | The symmetry of the crystal lattice, depending on packing and counter-ions. |

| Space Group | e.g., P2₁/c, Pbca | Describes the symmetry elements within the unit cell. |

Geometrical Isomerism in Metal Complexes

The spatial arrangement of ligands around a central metal ion can lead to different isomers with distinct physical and chemical properties. For octahedral complexes with three bidentate ligands like 3-Fluorobenzamidoxime, two geometrical isomers are possible: facial (fac) and meridional (mer). nih.govlibretexts.orglibretexts.org

In the fac isomer, the three nitrogen (or oxygen) donor atoms occupy one face of the octahedron, with 90° angles between them. In the mer isomer, these three atoms lie in a plane that bisects the octahedron, with two 90° angles and one 180° angle between them. nih.govlibretexts.org The presence and stability of these isomers would depend on factors such as the nature of the metal ion, solvent effects, and the steric and electronic properties of the ligand. Without experimental data, it is not possible to determine which isomer, if any, would be preferentially formed for a 3-Fluorobenzamidoxime complex.

Electronic Structure and Bonding in 3-Fluorobenzamidoxime Complexes

The interaction between the metal d-orbitals and the ligand orbitals dictates the electronic structure, and consequently, the magnetic and spectroscopic properties of the complex. Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful models used to describe this bonding.

Ligand Field Theory Applications

Ligand Field Theory is a model that describes the splitting of the metal d-orbitals in the presence of the electrostatic field created by the ligands. For an octahedral complex, the five degenerate d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo would depend on the metal ion and the field strength of 3-Fluorobenzamidoxime. Amidoxime ligands are generally considered to be moderately strong field ligands. The fluorine substituent at the meta position is electron-withdrawing, which could slightly influence the electron density on the donor atoms and thus subtly affect its ligand field strength compared to unsubstituted benzamidoxime. Spectroscopic techniques, such as UV-Vis spectroscopy, would be required to experimentally determine the value of Δo for any given complex.

Molecular Orbital Theory Interpretations

Molecular Orbital Theory provides a more complete picture of bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. In a hypothetical octahedral complex of 3-Fluorobenzamidoxime, the ligand's σ-donor orbitals (from the N and O atoms) would overlap with the metal's s, p, and eg d-orbitals to form σ-bonding and σ*-anti-bonding MOs.

The π-system of the benzonitrile (B105546) ring and the p-orbitals on the oxime and amino groups could also participate in π-bonding with the metal's t₂g orbitals. This could involve π-donation from the ligand to the metal or π-back-donation from the metal to the ligand, depending on the relative energies of the orbitals. A qualitative molecular orbital diagram would place the bonding MOs at the lowest energy, followed by the non-bonding or ligand-based orbitals, the metal-based t₂g orbitals, and finally the σ*-anti-bonding eg orbitals. The precise ordering and energy levels can only be determined through detailed quantum chemical calculations, which have not been reported for 3-Fluorobenzamidoxime complexes.

Reactivity of 3-Fluorobenzamidoxime Coordination Compounds

The reactivity of coordination compounds can be broadly categorized into ligand substitution reactions, redox reactions involving the metal center, and reactions centered on the coordinated ligand itself. While no specific reactivity studies on 3-Fluorobenzamidoxime complexes have been published, general reactivity patterns of coordinated amidoximes can be considered.

Coordinated amidoxime ligands can undergo various reactions, such as nucleophilic attack or rearrangement. researchgate.netacs.org For example, the presence of a metal ion can alter the acidity of the N-H and O-H protons of the amidoxime group, making them more susceptible to deprotonation and subsequent reactions. The fluorine atom on the benzene (B151609) ring is generally unreactive under typical conditions but might influence the reactivity of the coordinated amidoxime moiety through its electronic effects.

Ligand Substitution Reactions

The structure of 3-fluorobenzamidoxime, featuring a fluorine atom on the benzene ring and an amidoxime functional group, suggests its capability to coordinate with metal centers. The nitrogen and oxygen atoms of the amidoxime group can act as donor atoms, forming stable chelate rings with a metal ion. This coordination would be the basis for subsequent ligand substitution reactions, where other ligands in the metal's coordination sphere could be replaced by 3-fluorobenzamidoxime, or where the coordinated 3-fluorobenzamidoxime itself could be substituted by stronger coordinating ligands.

However, a thorough search of scientific databases yields no specific studies detailing the kinetics, mechanisms, or products of ligand substitution reactions involving 3-fluorobenzamidoxime. There are no published data on the stability constants of its metal complexes or the rates of ligand exchange.

Advanced Spectroscopic Characterization of 3 Fluorobenzamidoxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments, the carbon skeleton, and the chemical environment of specific nuclei like fluorine.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. The spectrum of 3-Fluorobenzamidoxime (B1312565) is expected to show distinct signals for the aromatic protons and the protons of the amidoxime (B1450833) functional group (-C(=NOH)NH₂).

The aromatic region (typically δ 6.5-8.0 ppm) will display a complex splitting pattern for the four protons on the benzene (B151609) ring. libretexts.org The fluorine substituent at the C3 position influences the chemical shifts of the adjacent protons (H2, H4) and the more distant protons (H5, H6) through inductive and mesomeric effects. ucl.ac.uk The proton ortho to the fluorine (H2) is expected to be a doublet of doublets due to coupling with H4 and H6. The proton at H4 will likely appear as a triplet of doublets, coupled to H5 and H2/H6. The proton at H5 is expected to be a triplet, and the H6 proton a doublet of doublets.

The protons of the oxime hydroxyl (-OH) and the amino (-NH₂) groups typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. msu.edu These signals can be confirmed by deuterium (B1214612) exchange, where adding a drop of D₂O to the NMR sample results in the disappearance of these peaks.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 3-Fluorobenzamidoxime. Predicted values are based on the analysis of structurally related compounds and general NMR principles. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~7.3 - 7.5 | ddd | J(H,F) ≈ 8-10, J(H,H) ≈ 7-8, J(H,H) ≈ 1-2 |

| H4 | ~7.1 - 7.3 | ddd | J(H,H) ≈ 7-8, J(H,H) ≈ 7-8, J(H,F) ≈ 1-2 |

| H5 | ~7.4 - 7.6 | td | J(H,H) ≈ 7-8, J(H,H) ≈ 5-6 |

| H6 | ~7.2 - 7.4 | dt | J(H,H) ≈ 7-8, J(H,F) ≈ 1-2 |

| -NH₂ | ~5.0 - 6.0 | br s | N/A |

| -OH | ~9.0 - 10.0 | br s | N/A |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of 3-Fluorobenzamidoxime, each unique carbon atom will produce a single peak. researchgate.net The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the amidoxime carbon.

The carbon atom bonded to the fluorine (C3) will exhibit a large one-bond coupling (¹JCF), appearing as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine, typically appearing in the range of δ 160-165 ppm. oregonstate.edu The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). The chemical shift of the amidoxime carbon (-C(=NOH)NH₂) is expected to be in the region of δ 145-155 ppm, based on data from related benzamidoxime (B57231) structures. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for 3-Fluorobenzamidoxime. Predicted values are based on the analysis of structurally related compounds and general NMR principles. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C1 (ipso to amidoxime) | ~133 - 136 | ³JCF ≈ 7-9 Hz |

| C2 | ~115 - 118 | ²JCF ≈ 21-23 Hz |

| C3 (C-F) | ~161 - 164 | ¹JCF ≈ 240-250 Hz |

| C4 | ~120 - 123 | ²JCF ≈ 20-22 Hz |

| C5 | ~130 - 132 | ³JCF ≈ 8-10 Hz |

| C6 | ~125 - 128 | ⁴JCF ≈ 3-4 Hz |

| C=N | ~148 - 152 | ⁴JCF ≈ 2-3 Hz |

¹⁹F NMR for Fluorine Chemical Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorinated compounds. psu.edu Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. chemrxiv.org For 3-Fluorobenzamidoxime, the ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically observed in the range of δ -100 to -140 ppm relative to a CFCl₃ standard. The signal will be split into a multiplet due to couplings with the neighboring aromatic protons (H2 and H4). Analysis of this multiplicity can further confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. acadpubl.eu

Vibrational Mode Assignments of Functional Groups

The IR and Raman spectra of 3-Fluorobenzamidoxime will be characterized by several key vibrational modes. The high-frequency region of the IR spectrum is expected to be dominated by the stretching vibrations of the O-H and N-H bonds of the amidoxime group. mdpi.com

O-H Stretch: A broad absorption band is expected in the range of 3600-3200 cm⁻¹ for the oxime -OH group, with the broadening due to hydrogen bonding.

N-H Stretches: The -NH₂ group will show two distinct stretching bands, an asymmetric stretch (νas) and a symmetric stretch (νs), typically in the 3500-3300 cm⁻¹ region. researchgate.net

C-H Aromatic Stretch: Sharp bands corresponding to the stretching of the aromatic C-H bonds will appear just above 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group will have a characteristic stretching vibration in the 1680-1630 cm⁻¹ region.

C=C Aromatic Stretches: The stretching vibrations of the benzene ring carbons typically appear as a series of bands in the 1600-1450 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1020 cm⁻¹ region. This is often one of the most intense peaks in the IR spectrum of a fluoroaromatic compound.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the 900-675 cm⁻¹ region, and the pattern can help confirm the 1,3-disubstitution pattern.

Table 3: Key Vibrational Frequencies for 3-Fluorobenzamidoxime. Frequency ranges are based on established literature values for similar functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Oxime -OH | O-H Stretch | 3600 - 3200 | Medium-Strong, Broad |

| Amine -NH₂ | Asymmetric N-H Stretch | 3500 - 3400 | Medium |

| Amine -NH₂ | Symmetric N-H Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Oxime C=N | C=N Stretch | 1680 - 1630 | Medium-Strong |

| Aromatic C=C | C=C Ring Stretches | 1600 - 1450 | Medium-Strong |

| Fluoroaromatic C-F | C-F Stretch | 1250 - 1020 | Strong |

| Aromatic C-H | Out-of-plane C-H Bend | 900 - 675 | Strong |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of 3-Fluorobenzamidoxime. mdpi.com By identifying the characteristic vibrational modes of its functional groups, insights into the molecule's spatial arrangement and intermolecular interactions can be gained. The spectra are typically complex, featuring distinct bands corresponding to stretching, bending, and torsional vibrations. mdpi.comresearchgate.net

The vibrational assignments for 3-Fluorobenzamidoxime can be interpreted by comparing its spectra with those of related molecules like benzamide (B126) and other benzimidazole (B57391) derivatives. researchgate.netzenodo.org The aromatic C-C stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region. mdpi.com The presence of the fluorine substituent on the benzene ring will influence the positions of these bands. The amidoxime group (-C(NH₂)=NOH) gives rise to several characteristic vibrations. The N-H stretching vibrations typically produce a broad, intense band, often with substructure, in the high-frequency region of the spectrum. researchgate.net The C=N stretching vibration is also a key marker. Hydrogen bonding, both intra- and intermolecularly, significantly affects the O-H and N-H stretching frequencies, often causing broadening and a shift to lower wavenumbers. mdpi.com

A detailed analysis of these vibrational signatures allows for the characterization of the compound's fundamental modes and provides a fingerprint for its structural identification. researchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for 3-Fluorobenzamidoxime

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3600 - 3400 | Stretching vibration of the oxime hydroxyl group. mdpi.com |

| N-H Stretch | 3400 - 3200 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring. |

| C=N Stretch | 1680 - 1640 | Stretching of the carbon-nitrogen double bond in the oxime. |

| C-C Stretch (Aromatic) | 1600 - 1400 | In-plane stretching vibrations of the benzene ring. mdpi.com |

| N-H Bend | 1620 - 1550 | Bending (scissoring) vibration of the amine group. |

| C-F Stretch | 1250 - 1000 | Stretching of the carbon-fluorine bond. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of 3-Fluorobenzamidoxime through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. researchgate.net For 3-Fluorobenzamidoxime (C₇H₇FN₂O), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of the compound and its derivatives in complex mixtures.

Table 2: HRMS Data for 3-Fluorobenzamidoxime

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇FN₂O |

| Nominal Mass | 154 |

| Monoisotopic Mass (Calculated) | 154.05424 |

| Ion Species (e.g., [M+H]⁺) | C₇H₈FN₂O⁺ |

| Exact Mass of [M+H]⁺ (Calculated) | 155.06192 |

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of 3-Fluorobenzamidoxime by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion, [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of protonated benzamide derivatives often involves characteristic losses. researchgate.net For 3-Fluorobenzamidoxime, initial fragmentation is expected to involve the loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃) and water (H₂O) from the amidoxime group. nih.gov Following the initial loss of ammonia, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide (CO), which is a characteristic fragmentation pathway for benzoyl cations. researchgate.net The presence of the fluorine atom on the phenyl ring will be evident in fragments containing the aromatic moiety.

Table 3: Proposed MS/MS Fragmentation Pathway for [3-Fluorobenzamidoxime+H]⁺